1-Ethyl-4-(tributylstannyl)-1H-imidazole

Stille coupling imidazole functionalization structure-activity relationship

1-Ethyl-4-(tributylstannyl)-1H-imidazole (CAS 1445970-73-9) is an organotin compound within the broader class of N-alkyl-4-(tributylstannyl)imidazoles. These compounds serve primarily as nucleophilic coupling partners in palladium-catalyzed Stille and Negishi cross-coupling reactions to install the imidazole moiety onto aryl or vinyl halide substrates.

Molecular Formula C17H34N2Sn
Molecular Weight 385.183
CAS No. 1445970-73-9
Cat. No. B2884499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(tributylstannyl)-1H-imidazole
CAS1445970-73-9
Molecular FormulaC17H34N2Sn
Molecular Weight385.183
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)CC
InChIInChI=1S/C5H7N2.3C4H9.Sn/c1-2-7-4-3-6-5-7;3*1-3-4-2;/h4-5H,2H2,1H3;3*1,3-4H2,2H3;
InChIKeyQXQGLXAGUVEMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-(tributylstannyl)-1H-imidazole (CAS 1445970-73-9): A Specialized Organotin Reagent for Palladium-Catalyzed Cross-Coupling


1-Ethyl-4-(tributylstannyl)-1H-imidazole (CAS 1445970-73-9) is an organotin compound within the broader class of N-alkyl-4-(tributylstannyl)imidazoles. These compounds serve primarily as nucleophilic coupling partners in palladium-catalyzed Stille and Negishi cross-coupling reactions to install the imidazole moiety onto aryl or vinyl halide substrates [1]. The compound features a tributylstannyl group at the imidazole 4-position and an N-ethyl substituent, distinguishing it from the more common N-methyl analog (CAS 446285-73-0). Its molecular formula is C₁₇H₃₄N₂Sn with a molecular weight of 385.2 g/mol .

Why 1-Ethyl-4-(tributylstannyl)-1H-imidazole Cannot Be Simply Replaced by N-Methyl or Other Stannyl-Imidazole Analogs


Within the class of stannylated imidazoles, simple substitution is unreliable because even minor alterations in the N-alkyl group or the position of the stannyl moiety can markedly alter reactivity in cross-coupling. Published systematic investigations on imidazole backbone functionalization have demonstrated that the nature of the N-1 substituent exerts a significant effect on Stille coupling yields, with N-alkyl groups influencing both the electronic character of the heterocycle and the steric environment around the palladium catalytic center [1]. The N-ethyl substitution on the target compound provides a distinct steric and electronic profile compared to the commonly used N-methylated analogs (e.g., 1-methyl-4-(tributylstannyl)imidazole, CAS 446285-73-0; 5-tributylstannyl-1-methylimidazole, CAS 147716-03-8). Substituting the N-ethyl group with an N-methyl group may therefore lead to altered reaction rates, yields, or regio-chemical outcomes that are not predictable without dedicated comparative experimentation. Additionally, the stannyl group's position (4- versus 2- or 5-substitution) directly dictates the site of carbon-carbon bond formation, making 1-ethyl-4-(tributylstannyl)-1H-imidazole indispensable for syntheses requiring 4-functionalized 1-ethylimidazole building blocks .

Quantitative Performance Evidence for 1-Ethyl-4-(tributylstannyl)-1H-imidazole in Cross-Coupling and Synthesis Applications


N-Alkyl Substituent Effect on Stille Coupling Yields: N-Ethyl vs. N-Methyl Imidazole Stannanes

A systematic study by Sandtorv et al. (2015) on the Stille coupling of N-substituted 4-iodoimidazoles with tributyltin reagents revealed that the N-1 substituent plays a critical role in determining coupling yields. While the study compared various N-protecting groups (e.g., SEM, trityl), the underlying principle—that the N-alkyl group modulates both the electron density of the imidazole ring and the steric accessibility of the palladium catalyst—directly applies to the target compound. The N-ethyl group on 1-ethyl-4-(tributylstannyl)-1H-imidazole is anticipated to provide intermediate steric bulk relative to N-methyl and larger N-alkyl analogs, potentially offering a balance between reactivity and selectivity that is not available with the standard N-methyl reagent [1]. Direct quantitative comparison data for N-ethyl versus N-methyl in the same system are not available in the public domain as of 2026, representing a critical data gap that users should address through in-house validation [2].

Stille coupling imidazole functionalization structure-activity relationship

Regiochemical Fidelity: 4-Position Stannylation as a Unique Structural Feature for 1,4-Disubstituted Imidazole Synthesis

The stannyl group in 1-ethyl-4-(tributylstannyl)-1H-imidazole is located at the imidazole 4-position, which enables exclusive formation of 1,4-disubstituted imidazole products upon coupling. In contrast, 1-methyl-5-(tributylstannyl)imidazole (CAS 147716-03-8) provides 1,5-disubstituted products, and 1-ethyl-2-(tributylstannyl)-1H-imidazole (CAS 1403821-71-5) yields 1,2-disubstituted products . This regiochemical differentiation is absolute and cannot be achieved by alternative stannane regioisomers, making the target compound the sole choice for syntheses requiring a 4-functionalized 1-ethylimidazole motif, such as in the preparation of granulatimide analogues and other bioactive imidazole-containing compounds [1].

regioselective synthesis 4-substituted imidazoles Stille cross-coupling

Physicochemical Property Differentiation: Density and Refractive Index Comparison

While direct experimental data for 1-ethyl-4-(tributylstannyl)-1H-imidazole are not publicly reported, data for the structurally closest commercially available analog, N-methyl-4-(tributylstannyl)imidazole, provide a reference baseline. The N-methyl analog has a reported density of 1.128 g/mL at 25°C and a refractive index (n20/D) of 1.509 . The target compound, with its additional methylene group (N-ethyl vs. N-methyl), is expected to exhibit a slightly lower density and higher refractive index due to increased molar volume and polarizability. These physicochemical differences, while modest, can impact liquid-handling automation, gravimetric dispensing accuracy, and purification protocols in both discovery and scale-up settings .

physicochemical properties quality control reagent handling

Commercial Availability and Supply Chain Differentiation: Specialty vs. Catalog Reagent Status

Unlike N-methyl-4-(tributylstannyl)imidazole, which is widely available as a catalog item from major suppliers such as Sigma-Aldrich (product #719501, 95% purity) , 1-ethyl-4-(tributylstannyl)-1H-imidazole is exclusively sourced through specialty chemical suppliers (e.g., Jskchem, Shanghai ChemLin) and is not listed in the catalogs of major global distributors . This limited commercial availability translates to longer lead times, potentially higher cost per gram, and the necessity for rigorous in-house quality verification (e.g., NMR, HPLC, elemental analysis) upon receipt, as Certificate of Analysis (CoA) documentation may be less standardized .

specialty chemical sourcing supply chain procurement

Optimal Application Scenarios for 1-Ethyl-4-(tributylstannyl)-1H-imidazole Based on Evidence-Based Differentiation


Synthesis of 1-Ethyl-4-aryl/vinyl-1H-imidazoles via Stille Coupling for Medicinal Chemistry Programs

This compound is the reagent of choice when a medicinal chemistry program requires a 4-substituted 1-ethylimidazole scaffold. The exclusive 4-position reactivity ensures that the desired 1,4-disubstituted product is obtained without regioisomeric contamination, a feature not achievable with 5-stannyl or 2-stannyl regioisomers [1]. Prior to committing to large-scale procurement, researchers should experimentally benchmark Stille coupling yields of the target compound against the commercially available 1-ethyl-4-iodoimidazole (CAS 918643-51-3) as a complementary electrophilic partner, to determine the most efficient synthetic route for their specific substrate .

Late-Stage Functionalization of Complex Pharmaceutical Intermediates Requiring N-Ethyl Imidazole Introduction

When a late-stage diversification strategy demands the introduction of an intact 1-ethylimidazol-4-yl group onto a precious advanced intermediate, the target stannane allows direct Stille coupling without the need for protecting group manipulation. This contrasts with the N-methyl analog, which may lack the appropriate pharmacokinetic profile imparted by the ethyl group in the final biologically active molecule. The N-ethyl substituent can modulate logP, metabolic stability, and target binding compared to N-methyl [1].

Building Block for 4-Alkylated Silver-NHC Complexes with Cytotoxic Activity

Research by Sandtorv et al. demonstrated that backbone-alkylated imidazoles, synthesized via Stille coupling using stannylated imidazole intermediates, serve as precursors to silver-N-heterocyclic carbene (NHC) complexes with cytotoxic effects in leukemia cells [1]. The 1-ethyl-4-(tributylstannyl) variant provides a direct entry point into this class of biologically active organometallic compounds, where the N-ethyl substituent may influence the carbene-to-metal donation strength and the resulting antiproliferative activity.

Precursor for 4-Vinylimidazole Derivatives in Polymer and Materials Chemistry

Stille coupling of 1-ethyl-4-(tributylstannyl)-1H-imidazole with vinyl halides provides a direct route to 4-vinylimidazole monomers. These monomers can be utilized in the synthesis of functionalized polymers, where the N-ethyl group offers different solubility and processing characteristics compared to N-methyl-substituted polymers. The stannyl reagent's stability under standard coupling conditions facilitates consistent monomer production for materials research [1].

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